5-Isothiocyanato-1-methyl-1H-pyrazole

Description

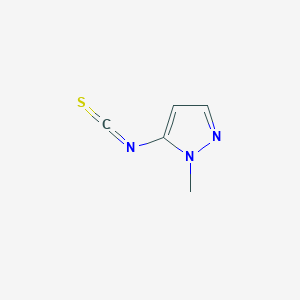

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-5(6-4-9)2-3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYIXCWFHCAPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558055 | |

| Record name | 5-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114874-31-6 | |

| Record name | 5-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 5 Isothiocyanato 1 Methyl 1h Pyrazole

Advanced Synthetic Routes to 5-Isothiocyanato-1-methyl-1H-pyrazole

The synthesis of this compound can be approached through several strategic pathways. These include the construction of the pyrazole (B372694) ring with the isothiocyanate group in a single step or the introduction of the isothiocyanate functionality onto a pre-existing pyrazole scaffold.

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While the direct one-pot synthesis of this compound is not extensively documented, analogous syntheses of substituted aminopyrazoles from isothiocyanates provide a basis for a plausible synthetic strategy.

A potential one-pot approach could involve the reaction of an active methylene (B1212753) reagent with an isothiocyanate, followed by the addition of methylhydrazine. For instance, a general synthesis for N-phenylaminopyrazole derivatives has been reported, which involves the reaction of an active methylene compound with phenyl isothiocyanate in the presence of a base, followed by treatment with iodomethane (B122720) and subsequent cyclization with a substituted hydrazine (B178648). nih.gov This methodology could potentially be adapted for the synthesis of the target molecule.

A plausible reaction pathway is depicted in the scheme below:

Scheme 1: Proposed One-Pot Synthesis of a Substituted Pyrazole

This strategy highlights the versatility of isothiocyanates as synthons in the construction of pyrazole rings, offering a convergent and efficient route to diversely substituted pyrazoles. scholaris.ca

A more common and direct method for the synthesis of this compound involves the derivatization of the corresponding primary amine, 5-amino-1-methyl-1H-pyrazole. This transformation can be achieved using various reagents that introduce the isothiocyanate group.

The most conventional method for this conversion is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). Thiophosgene is a highly reactive electrophile that readily reacts with primary amines to form the corresponding isothiocyanates. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The use of thiophosgene in the synthesis of isothiocyanate intermediates for active pharmaceutical ingredients and agrochemicals is well-established. exsyncorp.com

Another approach involves the reaction of a pyrazole carbonyl chloride with a thiocyanate (B1210189) salt. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates have been synthesized by reacting the corresponding carbonyl chloride with ammonium (B1175870) thiocyanate in the presence of a phase-transfer catalyst like PEG-400, which proceeds in high yields. nih.gov While this method starts from a carbonyl chloride rather than an amine, it demonstrates an alternative strategy for introducing the isothiocyanate group onto a pyrazole ring.

The derivatization from the precursor amine is generally preferred for its directness and efficiency.

The mechanism of formation of this compound via the derivatization of 5-amino-1-methyl-1H-pyrazole with thiophosgene proceeds through a well-understood pathway. The reaction initiates with the nucleophilic attack of the primary amino group of the pyrazole on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, facilitated by a base, to yield the final isothiocyanate product.

In the context of the one-pot multicomponent synthesis, a plausible mechanism involves the initial formation of a thiosemicarbazide (B42300) intermediate from the reaction of hydrazine with an isothiocyanate. This intermediate then undergoes condensation with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring. scholaris.ca The specific regioselectivity of the cyclization is influenced by the nature of the substituents on the reactants and the reaction conditions.

Chemical Transformations and Derivatization Strategies of this compound

The isothiocyanate group in this compound is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of various derivatives and fused heterocyclic systems.

The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic addition reactions. A common class of nucleophiles used in reactions with pyrazolyl isothiocyanates are primary and secondary amines. The reaction of an amine with an isothiocyanate leads to the formation of a thiourea (B124793) derivative.

The synthesis of pyrazolyl thioureas and pyrazolyl carbothioamides through the addition of pyrazole derivatives to isothiocyanates has been reported. nih.gov These reactions are often straightforward and proceed with high yields, highlighting the utility of isothiocyanates as precursors for these classes of compounds. The resulting pyrazolyl thioureas have been investigated for their biological activities. nih.gov

The table below summarizes representative nucleophilic addition reactions of pyrazole isothiocyanates.

| Pyrazole Isothiocyanate Derivative | Nucleophile | Product | Reference |

| 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanate | Fluorinated aromatic amines | 1-(5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl)-3-(fluorinated aryl)thiourea | nih.gov |

| Phenyl isothiocyanate | 5-Aminopyrazole derivative | N-(Pyrazol-5-yl)-N'-phenylthiourea | ekb.egekb.eg |

These reactions demonstrate the general reactivity of the isothiocyanate group towards amine nucleophiles, which is expected to be mirrored by this compound.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The isothiocyanate group, or its thiourea derivative, can participate in intramolecular or intermolecular cyclization reactions to form various fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines. ekb.egekb.eg

For instance, a 5-aminopyrazole derivative can be reacted with phenyl isothiocyanate to form a thiourea intermediate. This intermediate can then be reacted with a reagent containing two electrophilic centers, leading to cyclization and the formation of a fused ring system. A study has shown that the reaction of a 5-aminopyrazole with phenyl isothiocyanate, followed by treatment with phenacyl bromide derivatives and subsequent cyclization, yields thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. ekb.egekb.eg

This synthetic strategy underscores the importance of the isothiocyanate functionality as a linchpin in the construction of complex, fused heterocyclic architectures. The reactivity of the 5-aminopyrazole precursor itself, which has multiple nucleophilic sites, also plays a crucial role in directing the outcome of these cyclization reactions. nih.gov

The following table presents examples of cyclization reactions involving pyrazole isothiocyanates or their derivatives.

| Pyrazole Precursor | Reagents | Fused Heterocyclic System | Reference |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 1. Phenyl isothiocyanate, KOH2. Phenacyl bromide derivatives3. Ethanolic sodium ethoxide | Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine | ekb.egekb.eg |

| 5-Amino-4-thiocyanato-pyrazoles | Vilsmeier Reagent | Pyrazolopyrimidines and Pyrazolothiazoles | researchgate.net |

Alkylation and Arylation Modulations of this compound Derivatives

Direct C-H alkylation or arylation of the pyrazole ring in the presence of an isothiocyanate group is synthetically challenging. The isothiocyanate moiety is a highly reactive electrophile, making it susceptible to attack by nucleophiles or decomposition under the harsh conditions often required for C-H functionalization, such as those involving strong bases or organometallic reagents. wikipedia.org Consequently, the literature predominantly features synthetic strategies where the pyrazole ring is first substituted with the desired alkyl or aryl groups, followed by the introduction of the isothiocyanate functionality.

Methodologies for the functionalization of the pyrazole core are well-established and include various C-H activation and cross-coupling reactions. researchgate.netmdpi.com For instance, palladium-catalyzed arylation of sp3 C-H bonds has been achieved using the pyrazole moiety as a directing group. nih.gov Similarly, cobalt-catalyzed ortho-arylation of N-aryl pyrazoles with arylboronic acids has been reported. researchgate.net Once the pyrazole core is appropriately functionalized, the isothiocyanate group can be introduced. For example, a common route involves the conversion of a primary amino group on the pyrazole ring into the isothiocyanate using reagents like thiophosgene or by reacting a corresponding dithiocarbamate (B8719985) salt with an activating agent. bohrium.com This stepwise approach allows for the synthesis of a diverse library of substituted pyrazole isothiocyanates while preserving the reactive -N=C=S group. nih.govmdpi.com

Formation of Thiosemicarbazide and Thiourea Derivatives

The electrophilic carbon atom of the isothiocyanate group in this compound is a prime target for nucleophilic attack, providing a straightforward route to thiosemicarbazide and thiourea derivatives.

Thiosemicarbazides: These derivatives are readily synthesized by reacting a pyrazole isothiocyanate with hydrazine hydrate. mdpi.comproquest.comnih.gov The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the central carbon of the isothiocyanate group. This reaction is typically carried out in a protic solvent like ethanol (B145695) at room temperature. mdpi.comproquest.com The resulting thiosemicarbazide, such as 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, is a stable intermediate that can be isolated and used for further synthesis, for instance, in the preparation of thiosemicarbazones by condensation with aldehydes. mdpi.comnih.gov

Thioureas: The synthesis of thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.com This reaction is highly efficient and forms the basis for creating a wide array of N-substituted pyrazole thiourea derivatives. nih.gov For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates have been reacted with various fluorinated aromatic amines to produce a series of pyrazole acyl thiourea compounds. The reaction proceeds by the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to form the stable thiourea linkage. This method is versatile and accommodates a wide range of aliphatic, alicyclic, and aromatic amines. nih.gov

| Isothiocyanate Precursor | Amine | Solvent/Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2-(9H-carbazol-9-yl)acetohydrazide derived isothiocyanate | 4-Methoxyphenylamine | Ethanol, Reflux | N-(4-methoxyphenyl)hydrazine-1-carbothioamide derivative | 95% |

| 2-(9H-carbazol-9-yl)acetohydrazide derived isothiocyanate | Isopropylamine | Ethanol, Reflux | N-isopropylhydrazine-1-carbothioamide derivative | 90% |

| Generic Aryl Isothiocyanate | Primary/Secondary Amine | Room Temperature | Substituted Thiourea | High |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate | 2-Fluoroaniline | Not specified | Pyrazole Acyl Thiourea | Good |

Synthesis of Pyrazolone-1-carbothioamide Analogues from Pyrazole Isothiocyanate Scaffolds

Pyrazole-1-carbothioamide structures are important heterocyclic systems that can be synthesized using pyrazole-derived synthons. A key method for their formation is the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide. researchgate.netnih.gov This reaction directly links the formation of the pyrazole ring with the carbothioamide group.

The synthesis begins with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide onto the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) ring system. nih.gov Since thiosemicarbazide is readily formed from the reaction of an isothiocyanate and hydrazine, this provides an indirect but powerful route from isothiocyanate scaffolds to these complex heterocyclic structures. scribd.com

A more direct multi-component approach involves a one-pot reaction of an isothiocyanate, hydrazine hydrate, and an arylidene malononitrile (B47326). scribd.com In this process, the isothiocyanate and hydrazine first react to form a thiosemicarbazide intermediate in situ. This intermediate then undergoes a series of nucleophilic addition, intramolecular cyclization, and tautomerization/oxidation steps with the arylidene malononitrile to afford highly substituted 1H-pyrazole-1-carbothioamide derivatives in high yields. This method highlights the utility of isothiocyanates as precursors for generating the necessary thiosemicarbazide component for subsequent pyrazole ring formation.

| Reactant 1 (Chalcone) | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| (E)-1-(4-fluorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Thiosemicarbazide HCl | Methanol, Reflux | 3-(4-fluorophenyl)-5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Good |

| (E)-1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Thiosemicarbazide HCl | Methanol, Reflux | 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Good |

| (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | Thiosemicarbazide | Glacial Acetic Acid, Reflux | 5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | High |

| (E)-1,3-diphenylprop-2-en-1-one | Thiosemicarbazide | Glacial Acetic Acid, Reflux | 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | High |

Structure Activity Relationship Sar Studies and Molecular Design of 5 Isothiocyanato 1 Methyl 1h Pyrazole Derivatives

Rational Design Principles for Modifying the 5-Isothiocyanato-1-methyl-1H-pyrazole Core

The rational design of derivatives based on the this compound core is a strategic endeavor aimed at optimizing its pharmacological profile. A key principle involves the strategic modification of the pyrazole (B372694) ring and the isothiocyanate group to enhance interactions with biological targets. The design process often begins with computational modeling to predict the binding affinity and mode of interaction of novel analogues with specific enzymes or receptors.

One fundamental design strategy is the introduction of various substituents at different positions of the pyrazole ring. This approach aims to modulate the electronic and steric properties of the molecule, which can significantly influence its biological activity. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the reactivity of the isothiocyanate moiety, a critical functional group often involved in covalent interactions with target proteins.

Elucidation of Key Structural Features Influencing Biological Activities of Pyrazole-Isothiocyanate Hybrids

The biological activity of pyrazole-isothiocyanate hybrids is dictated by a combination of key structural features. The pyrazole ring itself serves as a crucial scaffold, providing a rigid framework that correctly orients the pharmacophoric elements for optimal interaction with the target. The nature and position of substituents on this ring are paramount in defining the biological response.

The isothiocyanate (-NCS) group is arguably the most critical pharmacophore in this class of compounds. Its electrophilic nature allows for the formation of covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme activity. The reactivity of the isothiocyanate group can be fine-tuned by the electronic effects of substituents on the pyrazole ring.

Impact of Substituent Variation on the Pyrazole Ring and Isothiocyanate Moiety on Derivative Efficacy

Systematic variation of substituents on both the pyrazole ring and the isothiocyanate moiety has been a cornerstone of SAR studies to enhance the efficacy of these derivatives. Research has shown that even minor modifications can lead to profound changes in biological activity.

The following table summarizes the impact of various substituents on the herbicidal activity of pyrazole isothiocyanate derivatives against different weed species.

| Compound | Substituent at Position 1 | Substituent at Position 3 | Echinochloa crusgalli L. (% Efficacy) | Cyperus iria L. (% Efficacy) | Dactylis glomerata L. (% Efficacy) | Trifolium repens L. (% Efficacy) |

|---|---|---|---|---|---|---|

| 3-1 | Methyl | Amino | 25.86 | 32.59 | 40.12 | 13.33 |

| 3-7 | Phenyl | Amino | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |

Note: The table is based on data from a study on the herbicidal activity of substituted pyrazole isothiocyanates. The efficacy is presented as the corrected strain efficacy percentage. nih.gov

In the context of anticancer activity, the introduction of bulky or electron-withdrawing groups on the pyrazole ring has been shown to modulate the cytotoxicity of these compounds. The rationale is that these modifications can enhance the binding affinity to specific protein targets implicated in cancer progression.

Combinatorial and Focused Library Synthesis for SAR Exploration of this compound Analogues

To efficiently explore the vast chemical space and elucidate detailed SAR, combinatorial and focused library synthesis approaches have been employed. These strategies allow for the rapid generation of a large number of structurally diverse analogues of this compound.

Combinatorial synthesis often involves a "split-and-pool" strategy where a common scaffold is reacted with a variety of building blocks in a systematic manner. For pyrazole derivatives, this could involve reacting a common pyrazole precursor with a diverse set of reagents to introduce variability at different positions of the ring. This approach has been successfully used to create libraries of substituted pyrazoles for screening against various biological targets. mdpi.com

Focused libraries, on the other hand, are designed based on prior knowledge of the target or existing SAR data. These libraries consist of a smaller, more targeted set of compounds that are designed to probe specific interactions with the biological target. For example, if a particular region of the target's binding site is known to be hydrophobic, a focused library of analogues with varying lipophilic substituents at the corresponding position of the pyrazole ring would be synthesized.

Design and Synthesis of Pharmacophoric Fragments Incorporating the this compound Scaffold

The this compound scaffold can be considered a key pharmacophoric fragment in itself. The design and synthesis of larger molecules that incorporate this fragment is a powerful strategy in drug discovery. This approach, often referred to as fragment-based drug design (FBDD), involves identifying small, low-molecular-weight fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective lead compounds.

The pyrazole ring provides a versatile platform for the attachment of other pharmacophoric groups. For example, the pyrazole nitrogen atoms can be functionalized, and other positions on the ring can be substituted to introduce additional points of interaction with a target protein. The isothiocyanate group, with its reactive nature, can be used to covalently link the entire molecule to the target, providing a strong and lasting inhibitory effect.

The synthesis of these more complex molecules often involves multi-step synthetic routes. A common approach is to first synthesize the core 5-amino-1-methyl-1H-pyrazole precursor, which can then be converted to the isothiocyanate. This intermediate can subsequently be reacted with other molecules containing complementary functional groups to build up the final pharmacophoric hybrid.

Computational and Theoretical Chemistry Studies of 5 Isothiocyanato 1 Methyl 1h Pyrazole

Molecular Docking Investigations of Pyrazole (B372694) Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug design to understand how potential drug candidates, such as pyrazole derivatives, interact with biological targets.

Molecular docking studies have been instrumental in profiling the interactions between pyrazole derivatives and various significant biological targets.

Cyclooxygenase-2 (COX-2): Pyrazole derivatives are known for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes. mdpi.comresearchgate.net Docking studies reveal that the pyrazole scaffold fits into the active site of the COX-2 enzyme. Specific interactions often include hydrogen bonding between the pyrazole's nitrogen atoms or substituents and key amino acid residues like Arg120, Tyr341, and Val509. researchgate.nettandfonline.com For instance, a benzene (B151609) sulfonamide moiety on the pyrazole core is often crucial for selective binding within the COX-2 pocket. tandfonline.com Hydrophobic interactions with residues such as Val335 and Ala513 also play a significant role in stabilizing the ligand-protein complex. researchgate.net

Kinases: Various protein kinases, which are crucial in cell signaling and are often deregulated in cancer, are targets for pyrazole-based inhibitors. researchgate.net Docking studies on kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) show that pyrazole derivatives can effectively occupy their ATP-binding pockets. researchgate.netnih.gov Hydrogen bonds with hinge region residues, such as Ala807 in RET kinase, are critical for potent inhibition. nih.gov These interactions mimic the binding of the natural substrate ATP, thereby blocking the enzyme's activity. nih.gov

GABA Receptor: The GABAA receptor, a major inhibitory neurotransmitter receptor in the brain, is another target for certain pyrazole-containing compounds like pyrazoloquinolinones. nih.gov Computational studies suggest these molecules bind at the interface between the α1 and β3 subunits. The binding is characterized by hydrogen bonds with residues like β3Q64 and hydrophobic interactions with α1F99, β3Y62, β3M115, α1Y159, and α1Y209, which stabilize the ligand in the binding pocket. nih.gov

Binding affinity predictions and docking scores are quantitative measures used to evaluate the strength of the interaction between a ligand and its target protein. A lower binding energy value or a higher docking score generally indicates a more stable and favorable interaction.

For pyrazole derivatives, these scores are crucial for ranking potential inhibitors and prioritizing them for further experimental testing. Studies have shown that pyrazole derivatives can achieve excellent binding energies and docking scores against their targets. For example, in a study targeting COX-2, certain pyrazole analogues exhibited high docking scores of -12.907, which was superior to the standard drug celecoxib (B62257) (-9.924). tandfonline.com Similarly, in kinase inhibition studies, pyrazole derivatives have demonstrated minimum binding energies ranging from -5.92 to -10.35 kJ/mol against targets like VEGFR-2 and CDK2. nih.gov

Below is a table summarizing representative docking results for various pyrazole derivatives against different biological targets, as reported in the literature.

| Derivative Class | Target Protein | Binding Energy / Docking Score | Key Interacting Residues |

| Hybrid Pyrazole Analogues | COX-2 | -12.907 | Arg120 |

| 1H-Pyrazole Derivatives | VEGFR-2 | -10.09 kJ/mol | --- |

| 1H-Pyrazole Derivatives | Aurora A Kinase | -8.57 kJ/mol | --- |

| 1H-Pyrazole Derivatives | CDK2 | -10.35 kJ/mol | --- |

| Fused Pyrazole Derivatives | RET Kinase | -7.14 kcal/mol | Ala807 |

This table is a compilation of data from multiple sources and serves as an illustrative example of typical results from docking studies on pyrazole derivatives. tandfonline.comnih.govnih.gov

Quantum Chemical Calculations (DFT) on 5-Isothiocyanato-1-methyl-1H-pyrazole

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and energetic properties of molecules. eurasianjournals.com These methods are used to calculate various molecular properties that are difficult to measure experimentally.

DFT calculations are employed to understand the electronic properties of pyrazole derivatives by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

HOMO-LUMO Energy Gap: The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For example, DFT studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, indicating high stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net

Global Reactivity Descriptors: Other calculated descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). malayajournal.org These values provide a quantitative measure of a molecule's reactivity and are used to compare the properties of different derivatives. malayajournal.orgresearchgate.net

The following table presents theoretical electronic properties for a pyrazole derivative, calculated using DFT methods.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | Varies by derivative | Electron-donating ability |

| ELUMO | Varies by derivative | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.458 | Chemical reactivity and stability |

| Electronegativity (χ) | ~3.97 - 4.12 | Tendency to attract electrons |

Data is illustrative and based on findings for various pyrazole derivatives. malayajournal.orgnih.gov

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For pyrazoles, this includes studying their synthesis and subsequent transformations. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows researchers to understand the energetics of the reaction and predict the most likely mechanism. For instance, computational studies have been used to propose mechanisms for the one-pot multicomponent synthesis of pyrazole derivatives, detailing the sequence of bond formations and the role of catalysts. researchgate.net Other studies have investigated complex processes like oxidation-induced N–N coupling in the formation of pyrazoles from diazatitanacycles, with calculations revealing the rate-limiting steps. rsc.org

Pyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. researchgate.net The position of this equilibrium can significantly affect the molecule's chemical properties and its ability to bind to a biological target. nih.gov

DFT calculations are a powerful tool for studying tautomerism. By calculating the total energies and Gibbs free energies of the different possible tautomers, researchers can predict their relative stabilities and the equilibrium constant (Keq) for their interconversion. nih.gov For many 3(5)-substituted pyrazoles, theoretical calculations have been used to determine whether the substituent prefers the 3- or 5-position. researchgate.netnih.gov The stability is highly dependent on the electronic nature of the substituents. nih.gov For example, in 3(5)-aminopyrazoles, the 3-amino tautomer is predicted to be more stable than the 5-amino form. researchgate.net These computational predictions are crucial for understanding the behavior of pyrazoles in different environments, such as in solution or within a protein's active site. nih.gov

Semiempirical Calculations and QSAR Modeling for Structure-Activity Prediction

In the field of computational and theoretical chemistry, semiempirical calculations and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal tools for predicting the biological activities of novel compounds. jocpr.comneovarsity.org These methods are particularly valuable in drug discovery for screening large libraries of molecules and optimizing lead compounds by establishing a mathematical correlation between a compound's physicochemical properties and its biological function. jocpr.comnih.gov While specific studies on this compound are not extensively available in the current body of literature, the principles of these computational methods are widely applied to the broader class of pyrazole derivatives to predict their therapeutic potential. researchgate.netnih.govnih.gov

Semiempirical quantum mechanical methods, which are based on the Hartree-Fock formalism, offer a computationally efficient compromise between the high accuracy of ab initio methods and the speed of molecular mechanics. numberanalytics.comnumberanalytics.comwikipedia.org By incorporating empirical parameters to simplify complex calculations, methods like AM1 (Austin Model 1), PM3 (Parameterized Model 3), and RM1 (Recife Model 1) can effectively calculate various molecular properties such as geometry, energy, and electronic spectra for large organic molecules like pyrazole derivatives. numberanalytics.comscielo.bruni-muenchen.de These calculated properties often serve as descriptors in QSAR studies. nih.gov

QSAR modeling establishes a quantitative relationship between the structural or property descriptors of a set of compounds and their experimentally determined biological activities. creative-biostructure.comnumberanalytics.com The goal is to develop a predictive model that can estimate the activity of new, untested compounds. neovarsity.org For pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that influence their activity as, for example, enzyme inhibitors. nih.govnih.gov

The development of a robust QSAR model involves several key steps:

Data Set Curation: Assembling a dataset of molecules with known biological activities. neovarsity.org

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. numberanalytics.comshd-pub.org.rs Quantum-chemical descriptors derived from semiempirical calculations are also frequently employed. nih.gov

Variable Selection: Identifying the most relevant descriptors that have a significant correlation with the biological activity. neovarsity.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to construct the mathematical model. researchgate.net

Validation: Rigorously validating the model's predictive power using both internal (e.g., cross-validation) and external test sets. jocpr.com

For pyrazole derivatives, QSAR models have highlighted the importance of various descriptors in determining their biological efficacy. These often include topological descriptors, physicochemical properties like lipophilicity (logP), and quantum-chemical parameters such as the energies of frontier molecular orbitals (HOMO and LUMO). nih.govshd-pub.org.rs

The following table summarizes the common computational methods and molecular descriptors used in the study of pyrazole derivatives:

| Computational Method | Purpose | Common Molecular Descriptors Used in QSAR | Descriptor Category |

| Semiempirical Methods (AM1, PM3, RM1) | Geometry optimization, calculation of electronic properties. numberanalytics.comscielo.br | HOMO/LUMO Energies, Dipole Moment, Atomic Charges. nih.gov | Quantum-Chemical |

| 2D-QSAR | To correlate 2D structural features with activity. nih.gov | Molecular Weight, LogP, Topological Indices (e.g., Wiener index). numberanalytics.comshd-pub.org.rs | Physicochemical, Topological |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | To relate 3D molecular fields (steric, electrostatic) to activity. creative-biostructure.com | Steric Fields, Electrostatic Fields, Hydrophobic Fields. | 3D-Field Based |

While detailed research findings and specific data tables for this compound are not available, the established methodologies for other pyrazole derivatives provide a clear framework for how its structure-activity relationships could be predicted. Such computational studies would be invaluable in guiding the synthesis and evaluation of this and related compounds for various therapeutic applications.

Biological Activity Mechanisms of 5 Isothiocyanato 1 Methyl 1h Pyrazole Derivatives

Cellular and Molecular Interaction Profiles

The biological activities of pyrazole (B372694) derivatives are diverse, stemming from their ability to interact with a multitude of cellular and molecular targets. mdpi.com These interactions can trigger a cascade of events, from inducing programmed cell death in cancer cells to modulating inflammatory pathways.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation

Certain pyrazole derivatives exert their biological effects by disrupting the delicate balance of redox homeostasis within cells, leading to an accumulation of reactive oxygen species (ROS).

A study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to induce dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). nih.gov The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was found to trigger apoptosis, a form of programmed cell death. nih.gov This apoptotic process was directly linked to an elevated level of ROS and increased activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov High concentrations of ROS can lead to the oxidative destruction of essential cellular components like proteins, lipids, and nucleic acids, ultimately initiating cell death pathways. nih.gov

Isothiocyanates, as a chemical class, are also recognized for their potential to counteract neurotoxicity and oxidative damage, suggesting that their inclusion in a pyrazole structure could modulate these effects. mdpi.com The generation of ROS and subsequent oxidative stress is a critical mechanism by which some pyrazole derivatives can be harnessed for therapeutic purposes, particularly in oncology. nih.gov

Modulation of Antioxidant Enzyme Systems

In contrast to inducing oxidative stress, some pyrazole derivatives exhibit potent antioxidant properties, protecting cells from oxidative damage by modulating the activity of antioxidant enzyme systems.

The antioxidant potential of pyrazoline derivatives has been evaluated through their capacity to prevent the oxidation of glutathione (B108866), a critical intracellular antioxidant. nih.gov One derivative, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, was notably effective at blocking glutathione oxidation mediated by hydrogen peroxide. nih.gov Furthermore, pyrazole and its derivatives, such as Edaravone, are known to have antioxidant activity that can prevent oxidative stress by diminishing lipid peroxidation and potentially increasing the activity of antioxidant enzymes like glutathione peroxidase (GPx). nih.gov Studies on 5-aminopyrazole derivatives have also shown their ability to remarkably inhibit ROS production. nih.gov This dual capability—both inducing and mitigating oxidative stress—highlights the chemical versatility of the pyrazole scaffold and the significant impact of its various substitutions.

Mechanisms of Cell Damage (e.g., Hyphal Shrinkage, Lipid Peroxidation)

The cytotoxic effects of pyrazole derivatives can manifest as distinct forms of cellular damage, including the peroxidation of lipids, which compromises membrane integrity and function.

Lipid peroxidation is a primary indicator of oxidative damage. Several novel synthetic pyrazoline derivatives have demonstrated a protective effect against this process in rat brain homogenates. nih.gov Specifically, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole was found to be the most effective at preventing both basal and stimulated lipid peroxidation, with an IC₅₀ value of less than 15 µM. nih.gov This protective action against the oxidative degradation of lipids is a key aspect of their potential therapeutic application in conditions associated with oxidative stress. nih.govmdpi.com

Inhibition of Specific Molecular Targets (e.g., BRAF, EGFR, CDK, Aromatase, Topoisomerase II, Carbonic Anhydrase, Tubulin)

A significant mechanism through which pyrazole-isothiocyanate derivatives exert their anticancer effects is the direct inhibition of specific molecular targets that are crucial for cancer cell proliferation and survival. researchgate.net The pyrazole scaffold is a privileged structure used in the design of inhibitors for a multitude of tumor targets. semanticscholar.org

Derivatives containing sulfonamide and thiourea (B124793) functionalities, which can be formed from isothiocyanates, have been confirmed to inhibit a wide range of molecular targets. researchgate.net These targets include:

Kinases: v-Raf murine sarcoma viral oncogene homolog B1 (BRAF), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). researchgate.netalrasheedcol.edu.iq Pyrazole derivatives have been specifically designed as potent CDK inhibitors. mdpi.com

Enzymes: Aromatase, Topoisomerase II, and Carbonic Anhydrase. researchgate.net

Structural Proteins: Tubulin, a component of the cellular cytoskeleton. researchgate.netalrasheedcol.edu.iq One pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM. semanticscholar.org

This broad inhibitory profile underscores the potential of pyrazole derivatives as multi-targeted agents in cancer therapy. mdpi.comresearchgate.net

Table 1: Molecular Targets of Pyrazole Derivatives

| Target Class | Specific Target | Reference |

|---|---|---|

| Protein Kinases | BRAF | researchgate.net |

| EGFR | researchgate.netalrasheedcol.edu.iq | |

| CDK | researchgate.netalrasheedcol.edu.iqmdpi.com | |

| Other Enzymes | Aromatase | researchgate.net |

| Topoisomerase II | researchgate.netresearchgate.net | |

| Carbonic Anhydrase | researchgate.net | |

| Structural Proteins | Tubulin | researchgate.netsemanticscholar.orgalrasheedcol.edu.iq |

Cyclooxygenase (COX) Isoform Inhibition Mechanisms

The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the formation of inflammatory prostaglandins. cu.edu.eg The pyrazole moiety is the main scaffold for the selective COX-2 inhibitor Celecoxib (B62257). cu.edu.eg

Numerous studies have synthesized and evaluated novel pyrazole derivatives for their COX-1 and COX-2 inhibitory activity. Many of these compounds show good inhibitory activity at nanomolar concentrations and exhibit selectivity towards COX-2. cu.edu.egnih.gov For instance, a series of pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety were synthesized, with several compounds demonstrating high selectivity for COX-2 over COX-1. cu.edu.eg Molecular docking studies suggest that these derivatives adopt a similar conformation to the highly selective COX-2 inhibitor SC-558 within the enzyme's active site. cu.edu.egnih.gov

Table 2: COX-2 Inhibition by Select Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 2a | 19.87 | - | nih.gov |

| 3b | 39.43 | 22.21 | nih.gov |

| 4a | 61.24 | 14.35 | nih.gov |

| 5b | 38.73 | 17.47 | nih.gov |

| 5e | 39.14 | 13.10 | nih.gov |

Gamma-Aminobutyric Acid (GABA) Receptor Interaction Pathways

The pyrazole scaffold has also been incorporated into molecules designed to interact with the central nervous system, including pathways involving the neurotransmitter gamma-aminobutyric acid (GABA). GABA is a primary inhibitory neurotransmitter that interacts with GABAA and GABAB receptors. unifi.it

Research into spinal pain pathways has utilized pyrazole-containing compounds as research tools. One study used N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1-H-pyrazole-3-carboxamide (SR141716A), a cannabinoid receptor antagonist, to investigate the interplay between the cannabinoid and GABAergic systems. nih.gov The results suggested that the analgesic effects of GABAB receptor agonists may be modulated through the endocannabinoid system, highlighting a functional interaction pathway that can be probed by pyrazole-based molecules. nih.gov Furthermore, other pyrazole-based structures, such as pyrazolo[1,5-a]quinazolines, have been specifically designed and synthesized as modulators of the GABAA receptor. unifi.it This demonstrates the utility of the pyrazole core in developing agents that can influence GABAergic neurotransmission.

Enzyme Kinetics and Inhibition Modes (e.g., α-Glucosidase, α-Amylase, Urease)

Derivatives of 5-Isothiocyanato-1-methyl-1H-pyrazole are recognized for their potential to inhibit key metabolic enzymes involved in various pathological conditions. The pyrazole core serves as a versatile scaffold for designing inhibitors, while the isothiocyanate group can form covalent bonds with nucleophilic residues in enzyme active sites, often leading to potent and irreversible inhibition.

α-Glucosidase and α-Amylase Inhibition:

α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov Pyrazole-based heterocyclic compounds have emerged as a promising class of inhibitors for these enzymes. nih.gov Studies on various pyrazole derivatives show that they can be potent inhibitors of both α-glucosidase and α-amylase, often exhibiting greater efficacy than the standard drug, acarbose. nih.govekb.egfrontiersin.org

Kinetic analyses of several pyrazole-benzofuran hybrids and pyrazole-phenyl semicarbazones have revealed that they act as competitive or mixed-type inhibitors of α-glucosidase. researchgate.net A competitive mode of inhibition suggests that the derivative binds to the active site of the enzyme, directly competing with the natural substrate. This interaction is quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding. For example, some biphenyl (B1667301) pyrazole-benzofuran hybrids act as competitive inhibitors with Kᵢ values as low as 38 µM. researchgate.net

The inhibitory activity is influenced by the specific substitutions on the pyrazole ring, which affect the molecule's ability to interact with key amino acid residues in the enzyme's active site.

Urease Inhibition:

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. derpharmachemica.com Pyrazole derivatives have been extensively investigated as urease inhibitors. derpharmachemica.comderpharmachemica.com

Enzyme kinetic studies on curcumin-derived pyrazoles have demonstrated both competitive and mixed-type inhibition against urease. nih.gov Competitive inhibitors, such as certain N-substituted pyrazoles, had Kᵢ values around 19–20 µM. nih.gov Mixed-type inhibitors interact with both the free enzyme and the enzyme-substrate complex, indicating the presence of a binding site distinct from the active site. nih.gov The isothiocyanate group is particularly effective in urease inhibition. It can react with the cysteine thiol groups present in the active site flap of the urease enzyme, leading to its inactivation.

The following table summarizes the inhibitory activities of various pyrazole derivatives against these enzymes.

| Compound Class | Enzyme | IC₅₀ (µM) | Inhibition Mode | Kᵢ (µM) | Reference |

|---|---|---|---|---|---|

| Biphenyl Pyrazole-Benzofuran Hybrid (8e) | α-Glucosidase | 40.6 ± 0.2 | Competitive | 38 | researchgate.net |

| Biphenyl Pyrazole-Benzofuran Hybrid (8o) | α-Glucosidase | 65.1 ± 0.3 | Competitive | 87.0 | researchgate.net |

| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.06 | Not Reported | Not Reported | frontiersin.org |

| Benzothiazine-Pyrazole Hybrid (ST3) | α-Glucosidase | 5.8 | Not Reported | Not Reported | nih.gov |

| Pyrazole Derivative (B) | α-Amylase | - (42.5% inhibition) | Not Reported | Not Reported | ajchem-a.comajchem-a.com |

| Curcumin-Derived Pyrazole (8b) | Urease | 2.44 ± 0.07 | Competitive | 19.11 | nih.gov |

| Curcumin-Derived Pyrazole (4b) | Urease | >2.44 | Mixed | 6.72 | nih.gov |

Proposed Mechanistic Pathways for Antimicrobial Activity

The antimicrobial properties of this compound derivatives can be attributed to the combined effects of the pyrazole scaffold and the isothiocyanate functional group, which can target different cellular pathways in microorganisms. nih.govexlibrisgroup.com

One proposed mechanism for pyrazole derivatives involves the disruption of the bacterial cell wall. nih.gov For example, certain naphthyl-substituted pyrazole-derived hydrazones have been shown to be bactericidal against S. aureus through this mode of action. nih.gov The pyrazole nucleus is metabolically stable and can serve as a core structure for designing agents that interfere with the synthesis or integrity of this essential bacterial component. nih.gov

The isothiocyanate (-NCS) group offers additional, potent antimicrobial mechanisms. Isothiocyanates are known to exert their effects through several pathways:

Disruption of Membrane Integrity: The electrophilic nature of the isothiocyanate carbon atom allows it to react with nucleophiles, such as amine and thiol groups on proteins embedded in the cell membrane. This can disrupt membrane potential and integrity, leading to leakage of cellular contents and cell death. nih.gov

Inhibition of Quorum Sensing: Some isothiocyanates, like sulforaphane, can inhibit bacterial quorum sensing, which is a cell-to-cell communication system that regulates virulence factor expression and biofilm formation. nih.gov

Anti-Biofilm Activity: By interfering with quorum sensing and other cellular processes, these compounds can inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics. nih.govresearchgate.net

Therefore, a derivative combining a pyrazole core with an isothiocyanate group could act as a multi-target antimicrobial agent, simultaneously disrupting the cell wall and compromising membrane function and intercellular communication.

Antioxidant Activity Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous degenerative diseases. nih.govmdpi.com Pyrazole derivatives have been recognized for their antioxidant potential, acting as free radical scavengers through distinct chemical mechanisms. nih.govnih.gov The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netresearchgate.net The feasibility of this process is determined by the Bond Dissociation Enthalpy (BDE) of the H-donating bond (e.g., N-H or O-H) on the antioxidant. frontiersin.org A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity. frontiersin.org For pyrazole derivatives, the presence of amine or hydroxyl substituents can provide labile hydrogen atoms, making the HAT pathway a plausible mechanism for their radical scavenging activity. nih.gov

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. researchgate.net This is often followed by the dissociation of a proton from the radical cation. frontiersin.org The critical parameter for the initial step in this pathway is the Ionization Potential (IP) of the antioxidant; a lower IP facilitates the electron transfer. frontiersin.org The pyrazole ring is an electron-rich aromatic system, which can stabilize the resulting radical cation, making the SET pathway a viable antioxidant mechanism for these derivatives.

Studies using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test have confirmed the ability of various pyrazole derivatives to act via these mechanisms. The specific substituents on the pyrazole ring can modulate the BDE and IP values, thus fine-tuning the antioxidant potency of the molecule. nih.gov

Applications of 5 Isothiocyanato 1 Methyl 1h Pyrazole in Chemical Biology and Agrochemical Research

Development of Novel Antimicrobial Agents Based on the Pyrazole-Isothiocyanate Scaffold

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov The combination of a pyrazole ring with an isothiocyanate group has been explored to create novel compounds with potent antimicrobial properties. mdpi.com Isothiocyanates themselves are known for their ability to inhibit the growth of various microorganisms. mdpi.com The synergistic effect of these two moieties can lead to compounds with enhanced efficacy.

Research into pyrazole derivatives has demonstrated significant antibacterial and antifungal activities. nih.govresearchgate.net For instance, certain synthesized pyrazole analogues have shown high activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was found to be particularly effective against the fungus Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Another derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide , exhibited strong antibacterial activity against Escherichia coli with an MIC of 0.25 μg/mL. nih.gov

| Compound Name | Microorganism | Activity (MIC) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

Exploration as Antifungal and Antibacterial Candidates for Crop Protection

In the field of agrochemicals, pyrazole derivatives are crucial for developing new fungicides and bactericides to ensure crop security. nih.gov Fungal pathogens pose a significant threat to agricultural production, and the development of resistance to existing fungicides necessitates the discovery of novel active compounds. nih.gov The pyrazole ring is a key component in several commercial fungicides, including a group of succinate (B1194679) dehydrogenase inhibitors like bixafen (B1247100) and fluxapyroxad. nih.gov

The strategy of combining the pyrazole scaffold with an isothiocyanate group is based on the isostere concept, aiming to create compounds with high fungicidal efficacy. nih.gov Research has shown that introducing isothiocyanate and carboxamide moieties to the 5-position of the pyrazole ring can enhance antifungal activities. nih.gov A study on novel pyrazole derivatives found that a compound containing a p-trifluoromethylphenyl moiety exhibited excellent, broad-spectrum activity against several major plant pathogenic fungi. nih.gov Specifically, its efficacy against Valsa mali and Thanatephorus cucumeris was notable, with EC50 values of 1.787 µg/mL and 1.638 µg/mL, respectively. nih.gov Another series of 1,5-diaryl-pyrazole-3-formate analogs has also been developed as potent antifungal pesticides, showing promise in controlling diseases like peanut stem rot. nih.gov

| Compound | Fungal Pathogen | Activity (EC50) | Reference |

| Pyrazole derivative with p-trifluoromethylphenyl | Botrytis cinerea | 2.432 µg/mL | nih.gov |

| Pyrazole derivative with p-trifluoromethylphenyl | Rhizoctonia solani | 2.182 µg/mL | nih.gov |

| Pyrazole derivative with p-trifluoromethylphenyl | Valsa mali | 1.787 µg/mL | nih.gov |

| Pyrazole derivative with p-trifluoromethylphenyl | Thanatephorus cucumeris | 1.638 µg/mL | nih.gov |

| Pyrazole derivative Y13 | Gibberella zeae | 13.1 mg/L | arabjchem.org |

Investigation in Anticancer Research Through Target-Specific Inhibition

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing potent activity against a wide range of cancer cell lines. researchgate.netnih.govresearchgate.net Many pyrazole-based compounds exert their anticancer effects by inhibiting specific molecular targets crucial for tumor growth and proliferation, such as protein kinases (e.g., EGFR, CDKs) and tubulin. nih.govsrrjournals.com

For example, a series of thiazolyl-pyrazoline derivatives were synthesized and evaluated for their EGFR kinase inhibitory activity. One compound, 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole , showed potent inhibition of EGFR with an IC50 value of 0.06 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 0.07 µM). srrjournals.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been identified as potent inhibitors of tubulin polymerization, with some compounds exhibiting average IC50 values as low as 24.8 nM against a panel of cancer cells. nih.gov The incorporation of a thiourea (B124793) group, which shares some chemical properties with isothiocyanates, in N-acyl-thiourea derivatives of aminopyrazoles also resulted in compounds with significant cytotoxic effects. mdpi.com

| Compound Class/Name | Cancer Cell Line | Target/Mechanism | Activity (IC50) | Reference |

| 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole | MCF-7 | EGFR Kinase Inhibitor | 0.07 µM | srrjournals.com |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | Apoptosis Induction | 6.78 µM | srrjournals.com |

| Pyrazolo[1,5-a]pyrimidine analog 8 | HeLa, MCF7, A549 | Tubulin Polymerization | 24.8 nM (avg) | nih.gov |

| Pyrazole benzothiazole (B30560) hybrid 25 | HT29, PC3, A549 | Antiangiogenic | 3.17 - 6.77 µM | nih.gov |

| Pyrazole carbaldehyde derivative 43 | MCF7 | PI3 Kinase Inhibitor | 0.25 µM | nih.gov |

Utility in Designing Anti-inflammatory Compounds

Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with many compounds acting as non-steroidal anti-inflammatory agents (NSAIDs). cu.edu.egnih.gov The commercially successful drug Celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's importance in this therapeutic area. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. researchgate.net

Research has led to the synthesis of numerous pyrazole derivatives with significant anti-inflammatory activity. In one study, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and tested. Several of these compounds exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. researchgate.net Another study reported a pyrazole derivative that showed a 64.93% inhibition of edema, which was superior to the standard drugs indomethacin (B1671933) and celecoxib. cu.edu.eg The development of fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, has also yielded potent anti-inflammatory agents that may target mitogen-activated protein kinases (MAPKs) like JNK3. mdpi.com

| Compound Class | Model | Activity (% Inhibition of Edema) | Reference |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3a | Carrageenan-induced paw edema | 50.84% | researchgate.net |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3c | Carrageenan-induced paw edema | 49.15% | researchgate.net |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3d | Carrageenan-induced paw edema | 52.54% | researchgate.net |

| Pyrazole derivative 10f | Carrageenan-induced paw edema | 64.93% | cu.edu.eg |

Broader Pharmacological Potential in Addressing Diverse Biological Pathways

The versatility of the pyrazole scaffold allows for its application across a wide spectrum of pharmacological activities beyond those previously mentioned. researchgate.netglobalresearchonline.net The structural flexibility of pyrazole derivatives enables them to interact with a multitude of biological targets, leading to a diverse range of therapeutic effects. rsc.orgresearchgate.net

Extensive research has demonstrated that compounds containing the pyrazole moiety can exhibit analgesic, antipyretic, anticonvulsant, antidepressant, antiviral, antimalarial, and antitubercular properties. researchgate.netnih.govglobalresearchonline.net This broad pharmacological profile underscores the importance of the pyrazole nucleus as a "biologically privileged" structure in drug discovery. mdpi.com For instance, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurological disorders and as antiviral agents against viruses like herpes simplex. uobasrah.edu.iqglobalresearchonline.net The ability to modify the substituents on the pyrazole ring allows chemists to fine-tune the biological activity and target specific pathways, making it a valuable tool in medicinal chemistry. nih.gov

Role as a Key Synthetic Intermediate for Fused Heterocyclic Systems with Bioactive Potential

5-Isothiocyanato-1-methyl-1H-pyrazole is not only a potentially bioactive molecule itself but also serves as a valuable synthetic intermediate for creating more complex, fused heterocyclic systems. The isothiocyanate group is a highly reactive functional group that can readily react with various nucleophiles. This reactivity is exploited in the synthesis of fused pyrazoles, such as pyrazolopyrimidines, pyrazolotriazines, and pyrazolopyridines. nih.govnih.gov

These fused systems are of great interest because they often exhibit enhanced or novel biological activities compared to their monocyclic precursors. nih.gov The synthesis of these compounds often starts from 5-aminopyrazoles, which are precursors to the isothiocyanate. The amino group can be converted to the isothiocyanate, or it can be used directly to react with bielectrophilic reagents to form the fused ring systems. nih.gov Fused pyrazoles have demonstrated a wide array of medicinal applications, including roles as antioxidants, enzyme inhibitors, and antimicrobials, further expanding the therapeutic potential derived from the initial pyrazole scaffold. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 5 Isothiocyanato 1 Methyl 1h Pyrazole and Its Derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For pyrazole (B372694) derivatives, elemental analysis is routinely employed to confirm their successful synthesis. For instance, in the synthesis of various pyrazole derivatives, elemental analysis is a standard characterization technique to validate the final products. The calculated and found percentages of C, H, and N are expected to be in close agreement, typically within ±0.4%, to confirm the molecular formula.

Table 1: Illustrative Elemental Analysis Data for a Hypothetical Pyrazole Derivative (C₁₈H₁₃N₇O)

| Element | Theoretical % | Found % |

| Carbon (C) | 62.97 | 62.74 |

| Hydrogen (H) | 3.82 | 3.69 |

| Nitrogen (N) | 28.56 | 28.38 |

This table presents hypothetical data to illustrate the comparison between calculated and experimental values in elemental analysis.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. This technique is based on the principle that molecules absorb infrared radiation at specific frequencies, causing their bonds to vibrate. Each type of bond and functional group has a characteristic absorption range.

For 5-Isothiocyanato-1-methyl-1H-pyrazole, the IR spectrum would be expected to show characteristic absorption bands for the isothiocyanate group (-N=C=S), the pyrazole ring, and the methyl group. The isothiocyanate group typically exhibits a strong and sharp absorption band in the region of 2000-2200 cm⁻¹. The pyrazole ring gives rise to several characteristic bands, including C=N stretching vibrations around 1590-1595 cm⁻¹ and C-N stretching vibrations in the 1200-1215 cm⁻¹ region. The methyl group would show C-H stretching and bending vibrations.

In the characterization of related pyrazole derivatives, IR spectroscopy is consistently used to confirm the presence of key functional groups. For example, the IR spectra of N-(5-methyl-1H-pyrazol-3-yl)-N′-benzoyl-thiourea derivatives show characteristic bands for N-H, C=O, and C-N groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Isothiocyanate (-N=C=S) | 2000-2200 (strong, sharp) |

| Pyrazole Ring (C=N stretch) | ~1590-1595 |

| Pyrazole Ring (C-N stretch) | ~1200-1215 |

| C-H (stretch, methyl) | ~2950-2850 |

| C-H (bend, methyl) | ~1450 and ~1375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of a molecule. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

For this compound, the ¹H NMR spectrum would be expected to show signals for the protons of the methyl group and the pyrazole ring. The methyl group attached to the nitrogen atom (N-CH₃) would likely appear as a singlet in the range of 3.5-4.0 ppm. The protons on the pyrazole ring would appear as distinct signals, with their chemical shifts and coupling patterns depending on their positions and the electronic effect of the isothiocyanate group. For comparison, in 1-methylpyrazole, the N-methyl protons appear at approximately 3.8 ppm, the H3 proton at ~7.5 ppm, the H4 proton at ~6.2 ppm, and the H5 proton at ~7.5 ppm. The introduction of the electron-withdrawing isothiocyanate group at the C5 position would be expected to shift the signals of the remaining ring protons downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of this compound, signals would be expected for the carbon atom of the methyl group, the carbon atoms of the pyrazole ring, and the carbon atom of the isothiocyanate group. The N-methyl carbon would likely appear in the range of 35-40 ppm. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 120-140 ppm. The signals for the carbon atoms of the pyrazole ring are generally observed in the range of 100-150 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| N-CH₃ | ~3.8 (s) | ~35-40 |

| Pyrazole H3 | >7.5 | C3: ~130-140 |

| Pyrazole H4 | >6.2 | C4: ~105-115 |

| Pyrazole C5 | - | C5: ~140-150 |

| -N=C=S | - | ~120-140 |

Note: These are predicted values based on known data for similar structures and are subject to experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound (C₅H₅N₃S), the molecular weight is approximately 139.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would be characteristic of the pyrazole ring and the isothiocyanate group. Common fragmentation pathways for isothiocyanates involve the loss of the NCS group or cleavage of the bond adjacent to the isothiocyanate moiety. The pyrazole ring can undergo cleavage to produce various fragment ions. The presence of isotopes, particularly the sulfur isotopes (³²S and ³⁴S), would result in characteristic isotopic peaks (M+2) in the mass spectrum.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity can be assessed by the presence of a single spot for the desired compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Isothiocyanato-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the pyrazole core. For example, thiourea intermediates can be generated via reaction of 5-amino-1-methylpyrazole with carbon disulfide, followed by treatment with methyl iodide to introduce the isothiocyanate group. Key parameters include temperature control (0–5°C for thiourea formation) and anhydrous conditions to avoid hydrolysis . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of reagents to minimize side products like disubstituted derivatives.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ ~250 nm) to assess purity.

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., singlet for NCS group at δ ~130 ppm in ¹³C NMR).

- FTIR for characteristic N=C=S stretching vibrations (~2050–2150 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ = 167.03).

Q. What are the key challenges in handling the isothiocyanate functional group during synthesis?

- Methodological Answer : The isothiocyanate group is moisture-sensitive and prone to hydrolysis. Strategies include:

- Conducting reactions under inert gas (N₂/Ar).

- Using desiccants like molecular sieves in reaction mixtures.

- Avoiding protic solvents; anhydrous DCM or THF is preferred .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites. Fukui indices may predict regioselectivity for reactions with amines or thiols. Software like Gaussian or ORCA is recommended. Compare results with experimental kinetic studies (e.g., competition experiments between competing nucleophiles) .

Q. What strategies resolve contradictions in biological activity data for pyrazole-isothiocyanate derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Solubility differences : Use standardized DMSO stock solutions (<1% v/v in assays).

- Cellular uptake variability : Measure intracellular concentrations via LC-MS.

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Q. How can crystallographic data improve understanding of this compound’s intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals packing motifs and non-covalent interactions (e.g., π-stacking, hydrogen bonds). Mercury CSD’s "Materials Module" can compare structural motifs with related compounds (e.g., isothiocyanate vs. thiourea derivatives). Void analysis in Mercury identifies potential solvent channels .

Q. What are the limitations of regioselective functionalization in pyrazole derivatives, and how can they be addressed?

- Methodological Answer : Competing substitution at N1 vs. C5 positions can occur. Solutions include:

- Directing groups : Introduce electron-withdrawing groups (e.g., NO₂) at C3 to direct electrophiles to C5.

- Metal catalysis : Pd-mediated cross-coupling for selective C–H activation .

Methodological Resources

- Synthetic Protocols : Refer to multi-step procedures in for analogous thiazole-pyrazole hybrids.

- Software Tools : SHELX for crystallography , Mercury for structural analysis , and Gaussian for DFT .

- Data Validation : Cross-reference spectral libraries (e.g., SDBS) and crystallographic databases (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.